Lithium(1+) ion 2-chloropyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H4ClNO2S.Li. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a lithium ion, a chloropyridine ring, and a sulfinate group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-chloropyridine-3-sulfinate typically involves the reaction of 2-chloropyridine-3-sulfinic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-chloropyridine-3-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a sulfonic acid.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Sulfonic acids
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Lithium(1+) ion 2-chloropyridine-3-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-chloropyridine-3-sulfinate involves its interaction with molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the chloropyridine and sulfinate groups contribute to its reactivity and binding properties. The precise molecular targets and pathways are still under investigation, but they may include enzymes involved in redox reactions and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 3-chloropyridine-2-sulfinate
- Lithium(1+) ion 2-chloropyridine-4-sulfinate
Uniqueness
Lithium(1+) ion 2-chloropyridine-3-sulfinate is unique due to the specific positioning of the chlorine and sulfinate groups on the pyridine ring, which influences its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Properties
IUPAC Name |
lithium;2-chloropyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNSNKGRSBTQA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(N=C1)Cl)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClLiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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